molecular formula C13H17N3O B8299256 4-(5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl)-2-methylaniline

4-(5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl)-2-methylaniline

Cat. No. B8299256
M. Wt: 231.29 g/mol
InChI Key: RSGNJESGLPUTRS-UHFFFAOYSA-N
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Patent
US06696487B2

Procedure details

A mixture of 2-(1,1-dimethylethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole (1.6 g), FeCl3.6H2O (5 g) and zinc powder (4 g) in a dimethylformamide/water mixture (1/1, 25 ml) is heated at 100° C. for 30 minutes and then filtered through Celite. After dilution with saturated aqueous sodium carbonate solution, the reaction mixture is extracted with diethyl ether. Drying over magnesium sulphate and evaporation of the organic phase gives the title aniline.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([CH3:19])[CH:11]=2)=[N:8][N:9]=1)([CH3:4])[CH3:3]>[Zn].CN(C)C=O.O>[CH3:4][C:2]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH3:19])[CH:11]=2)=[N:8][N:9]=1)([CH3:1])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C)(C)C=1OC(=NN1)C1=CC(=C(C=C1)[N+](=O)[O-])C
Name
FeCl3.6H2O
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
After dilution with saturated aqueous sodium carbonate solution, the reaction mixture is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulphate and evaporation of the organic phase

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NN=C(O1)C1=CC(=C(N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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